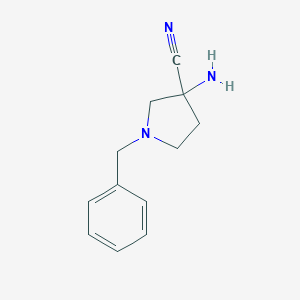

3-Amino-1-benzylpyrrolidine-3-carbonitrile

Descripción general

Descripción

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Drug Discovery

The compound belongs to the pyrrolidine class of compounds, which are widely used in drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Alzheimer’s Disease Treatment

1-Benzylpyrrolidine-3-amine-based compounds have been studied as potential multifunctional agents against Alzheimer’s disease . They have been found to have anti-aggregating, antioxidant, and metal-chelating properties . These compounds have shown dual anti-aggregating properties towards amyloid beta (Aβ) and tau protein, which are key proteins involved in Alzheimer’s disease .

Antioxidant Activity

These compounds have been found to display free radical scavenging capacity and antioxidant activity . This makes them potentially useful in conditions where oxidative stress plays a role.

Metal Chelation

1-Benzylpyrrolidine-3-amine-based compounds have been found to selectively chelate copper ions . This property could be useful in conditions where metal ion homeostasis is disrupted.

Inhibition of Butyrylcholinesterase (BuChE)

Compounds based on 1-Benzylpyrrolidine-3-amine have been found to be potent inhibitors of BuChE . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a strategy used in the treatment of Alzheimer’s disease .

Synthetic Chemistry

In synthetic chemistry, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively . This reaction is used to synthesize pyrrolidines, including 3-Amino-1-benzylpyrrolidine-3-carbonitrile .

Propiedades

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXKHUIKDTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622204 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

CAS RN |

145090-28-4 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)